Beryllium chloride

Description

Properties

CAS No. |

7787-47-5 |

|---|---|

Molecular Formula |

BeCl2 |

Molecular Weight |

79.92 g/mol |

IUPAC Name |

beryllium;dichloride |

InChI |

InChI=1S/Be.2ClH/h;2*1H/q+2;;/p-2 |

InChI Key |

LWBPNIJBHRISSS-UHFFFAOYSA-L |

impurities |

Beryllium chloride-purities: 97-99.5%; impurities (mg/kg): Al, 50; Fe, 100; Si, 30; Cd, 10; Ni, 120; Cu, 10; Co, 10; Zn, 10; Cr, 10; Mn, 10; Mg, 150. |

SMILES |

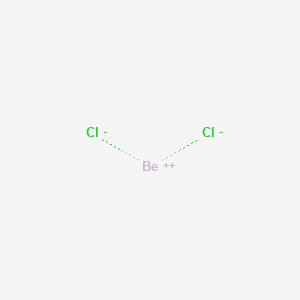

[Be+2].[Cl-].[Cl-] |

Canonical SMILES |

[Be+2].[Cl-].[Cl-] |

boiling_point |

968 °F at 760 mm Hg (sublimes) (USCG, 1999) 482 °C |

Color/Form |

White-yellow orthorhombic crystals White to faintly yellow, orthorhombic crystals or crystalline mass Colorless, deliquescent needles or orthorhombic crystals Crystallizes in asbestos-like matted needles |

density |

1.9 at 77 °F (USCG, 1999) 1.90 g/cu cm 1.9 g/cm³ |

melting_point |

824 °F (USCG, 1999) 415 °C 399 °C |

Other CAS No. |

7787-47-5 |

physical_description |

Beryllium chloride is a white to green solid with a sharp odor. (USCG, 1999) COLOURLESS-TO-YELLOW CRYSTALS. |

Pictograms |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

solubility |

In water, 71.5 g/100 g water at 25 °C Very soluble in water with evolution of heat Soluble in ethanol, ethyl ether, pyridene; insoluble in benzene, toluene Soluble in carbon disulfide Solubility in water, g/100ml at 25 °C: 71,5 |

Synonyms |

eryllium chloride beryllium chloride ((7)BeCl2) |

vapor_pressure |

1 mm Hg at 291 °C (sublimes) |

Origin of Product |

United States |

Foundational & Exploratory

Beryllium chloride synthesis from beryllium metal and chlorine

An In-depth Technical Guide to the Synthesis of Beryllium Chloride from Beryllium Metal and Chlorine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of this compound (BeCl₂) via the direct reaction of beryllium metal with chlorine gas. It details the underlying chemical principles, experimental methodologies, relevant quantitative data, and critical safety protocols.

Introduction

This compound (BeCl₂) is an inorganic compound that serves as a key intermediate in the production of high-purity beryllium metal and as a precursor for the synthesis of organoberyllium compounds.[1] It is a colorless, hygroscopic solid that dissolves well in many polar solvents.[2] The synthesis from its constituent elements, beryllium and chlorine, is a direct and effective method, though it requires stringent control of reaction conditions and adherence to rigorous safety protocols due to the extreme toxicity of beryllium and its compounds.[3][4]

Chemical Principle and Thermodynamics

The synthesis proceeds via the direct combination of beryllium metal and chlorine gas at elevated temperatures. The reaction is a spontaneous and rapid oxidation-reduction process.[5][6]

Reaction Equation: Be(s) + Cl₂(g) → BeCl₂(s)[2][7]

The reaction is highly exothermic, with a significant release of energy. The standard enthalpy of formation is a key indicator of the reaction's thermodynamic favorability. Beryllium is stable in the presence of dry chlorine at room temperature, with the reaction rate becoming significant only at higher temperatures.[5][6] The reaction is reported to be spontaneous and rapid at approximately 350 °C.[5][6]

Experimental Protocols

Two primary methodologies for this synthesis are found in the literature: a high-temperature flow method and a sealed ampoule method.

High-Temperature Flow Method

This method is suitable for producing this compound in a continuous or semi-continuous manner and was used for calorimetric measurements of the reaction.

Materials and Equipment:

-

Reactants:

-

Apparatus:

-

Glass or quartz reaction vessel capable of withstanding high temperatures.

-

Tube furnace with temperature control.

-

Gas flow meters and control valves.

-

Heating coil (e.g., manganin) to initiate the reaction.[5]

-

Condenser or collection vessel for the product.

-

Appropriate exhaust and scrubbing system for unreacted chlorine.

-

Procedure:

-

Place a known quantity of beryllium powder in the reaction vessel.

-

Assemble the apparatus, ensuring all connections are gas-tight. Place the reaction zone of the vessel inside the tube furnace.

-

Purge the entire system with a dry, inert gas (e.g., helium) to remove air and moisture.[5]

-

Heat the reaction vessel to the target initiation temperature (approximately 350 °C).[5] An internal heating coil can be used for precise local heating.[5]

-

Once the temperature is stable, stop the inert gas flow and introduce a controlled flow of dry chlorine gas.

-

The reaction is exothermic and may become self-sustaining.[5] Monitor the temperature closely and adjust external heating as necessary.

-

This compound will form as a solid and may be carried by the gas stream. A plug of Pyrex wool can prevent the finely divided product from exiting the vessel.[5] The product is typically collected in a cooler part of the apparatus.

-

After the desired reaction time, stop the chlorine flow and purge the system with inert gas until it has cooled to room temperature.[5]

-

The this compound product can be further purified by vacuum sublimation.[8]

Sealed Ampoule Method

This laboratory-scale method is adapted from a procedure developed for the synthesis of anhydrous beryllium halides under mild conditions.[3]

Materials and Equipment:

-

Reactants:

-

Beryllium powder.

-

Liquid chlorine.

-

-

Apparatus:

Procedure:

-

Place beryllium powder into the quartz ampoule.

-

Connect the ampoule to a Schlenk tube via a valve.

-

Evacuate the entire apparatus using a high-vacuum line.

-

Condense a stoichiometric amount of chlorine gas into the Schlenk tube using a cold bath (-77 °C).[3]

-

Close the system off from the vacuum line.

-

Open the valve between the Schlenk tube and the ampoule, allowing the chlorine gas to come into contact with the beryllium powder as the chlorine warms and vaporizes.

-

Gently heat the beryllium powder in the ampoule using a Bunsen burner to initiate the reaction.[3]

-

Once the reaction is complete, the product, this compound, can be purified in situ via sublimation to a cooler part of the ampoule.[3]

-

The ampoule is then sealed and the purified product can be recovered in an inert atmosphere glovebox.

Quantitative Data

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | BeCl₂ | [2] |

| Molar Mass | 79.92 g/mol | [1] |

| Appearance | White to green/yellowish, hygroscopic solid | [1][9] |

| Melting Point | 399 - 400 °C | [4][10] |

| Boiling Point | 482 - 520 °C | [4][10] |

| State (Solid) | Polymeric chain structure | [2][9] |

| State (Gas) | Linear monomer and bridged dimer | [2] |

Thermodynamic Data for the Reaction: Be(s) + Cl₂(g) → BeCl₂(s)

| Parameter | Be(s) | Cl₂(g) | BeCl₂(s) |

| ΔH°f (kJ/mol) | 0 | 0 | -493.85 ± 2.35[5][6][11] |

| ΔG°f (kJ/mol) | 0 | 0 | -448.9[12] |

| S° (J/K·mol) | 9.50 | 223.07 | 75.81[12] |

| Cp° (J/K·mol) | 16.44 | 33.91 | 62.43[12] |

| Data corresponds to standard state (25 °C, 100 kPa). |

Mandatory Safety Precautions

Extreme Toxicity Warning: Beryllium and all its compounds, including this compound, are extremely toxic and are classified as Group 1 carcinogens by the IARC.[3][4]

-

Inhalation Hazard: The primary route of exposure is inhalation of dust or fumes, which can lead to acute chemical pneumonitis or chronic beryllium disease (berylliosis), a debilitating and often fatal granulomatous lung disease.[4][13]

-

Dermal Contact: this compound is corrosive and can cause skin and eye irritation or ulceration.[4][13]

-

Handling: All manipulations involving beryllium powder or this compound must be conducted within a certified fume hood or, preferably, a glovebox to prevent aerosolization and exposure.

-

Personal Protective Equipment (PPE): A full complement of PPE is mandatory, including a lab coat, chemical-resistant gloves, and full-coverage safety goggles. Respiratory protection may be required depending on the scale and containment of the operation.

-

Waste Disposal: All beryllium-contaminated waste must be collected and disposed of as hazardous material according to institutional and national regulations.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the high-temperature flow synthesis of this compound.

Caption: Workflow for the synthesis of BeCl₂ from Be metal and Cl₂ gas.

References

- 1. This compound | BeCl2 | CID 24588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Simple Synthesis of Beryllium Halides - ChemistryViews [chemistryviews.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Heat of Formation of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. brainly.in [brainly.in]

- 8. A facile synthesis for BeCl2, BeBr2 and BeI2 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. The Structure of Beryllium Chloride_Chemicalbook [chemicalbook.com]

- 10. CN106044805A - Method for preparing this compound - Google Patents [patents.google.com]

- 11. CONTENTdm [nistdigitalarchives.contentdm.oclc.org]

- 12. you-iggy.com [you-iggy.com]

- 13. Reddit - The heart of the internet [reddit.com]

An In-depth Technical Guide to the Carbothermal Reduction Preparation of Beryllium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carbothermal reduction method for preparing beryllium chloride (BeCl₂). The document details the underlying thermodynamic principles, available experimental data, and analytical methods for product characterization. It is intended to serve as a foundational resource for professionals engaged in research and development where high-purity this compound is a requisite starting material.

Introduction

This compound is a key precursor in the production of high-purity beryllium metal and is utilized in various organic syntheses. The carbothermal reduction of beryllium oxide (BeO) in the presence of chlorine gas is a primary industrial method for its synthesis. This process, represented by the general equation below, leverages the reducing power of carbon at elevated temperatures to facilitate the chlorination of the highly stable beryllium oxide.

Reaction: BeO(s) + C(s) + Cl₂(g) → BeCl₂(g) + CO(g)[1][2]

This guide synthesizes available data to provide a detailed understanding of this process.

Thermodynamic Analysis

The feasibility and operational parameters of the carbothermal reduction are governed by the thermodynamics of the reaction. A summary of the standard thermodynamic data for the reactants and products is presented in Table 1.

Table 1: Standard Thermodynamic Properties of Reactants and Products at 298.15 K

| Compound | Formula | State | ΔH°f (kJ/mol) | S° (J/mol·K) |

| Beryllium Oxide | BeO | solid | -609.4 ± 2.5[3][4] | 13.77 ± 0.04[3] |

| Carbon (graphite) | C | solid | 0 | 5.74 |

| Chlorine | Cl₂ | gas | 0 | 223.07 |

| This compound | BeCl₂ | solid | -494[5] | 63[5] |

| Carbon Monoxide | CO | gas | -110.5 | 197.7 |

Note: Thermodynamic values can vary slightly between different sources. The values presented here are from recent and reliable sources.

The standard enthalpy (ΔH°rxn) and entropy (ΔS°rxn) changes for the reaction can be calculated from the standard values of the reactants and products. These values, in turn, can be used to determine the standard Gibbs free energy change (ΔG°rxn) and the equilibrium constant (K) at different temperatures, providing insight into the spontaneity and theoretical yield of the reaction.

Experimental Protocol: Industrial Production Insights

While detailed, publicly available laboratory-scale experimental protocols for this specific process are scarce, insights can be gleaned from descriptions of the industrial production of this compound. The industrial process generally involves the following steps:

-

Raw Material Preparation: Beryllium oxide concentrate, often derived from beryl (B75158) or bertrandite ores, is intimately mixed with a carbon source, such as petroleum coke.[6]

-

Reaction: The mixture is fed into a chlorination furnace.[6]

-

Chlorination: Chlorine gas is introduced into the furnace, which is maintained at a temperature range of 850-950 °C.[6]

-

Product Collection: The this compound, which is in a gaseous state at the reaction temperature, is carried out of the furnace with the carbon monoxide byproduct.[6] The BeCl₂ vapor is then condensed and collected in a cooler section of the apparatus.[6]

Table 2: Typical Industrial Operating Conditions

| Parameter | Value |

| Reactants | Beryllium Oxide (BeO), Carbon (C), Chlorine (Cl₂) |

| Carbon Source | Petroleum Coke[6] |

| Reaction Temperature | 850 - 950 °C[6] |

| Product Form | Gaseous BeCl₂ (subsequently condensed)[6] |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the conceptual workflow for the carbothermal reduction of this compound.

Caption: Experimental workflow for this compound production.

Caption: Logical relationships in the carbothermal reduction process.

Analytical Methods for Product Characterization

The purity of the synthesized this compound is critical for its subsequent applications. A combination of analytical techniques is employed for its characterization.

Table 3: Analytical Techniques for this compound Characterization

| Technique | Purpose |

| X-ray Diffraction (XRD) | Confirms the crystalline structure and phase purity of the solid BeCl₂. |

| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Quantifies the beryllium content and detects metallic impurities. |

| Ion Chromatography | Determines the chloride content. |

| Gas Chromatography - Mass Spectrometry (GC-MS) | Analyzes for volatile organic impurities. |

| Thermogravimetric Analysis (TGA) | Determines thermal stability and sublimation temperature. |

Safety Considerations

Beryllium and its compounds, including this compound, are toxic and carcinogenic.[7] All handling of these materials must be conducted in a well-ventilated fume hood or glove box with appropriate personal protective equipment (PPE), including respiratory protection. Special care must be taken to avoid the inhalation of dust or fumes. Chlorine gas is also highly toxic and corrosive. Proper gas handling and scrubbing procedures are mandatory.

Conclusion

The carbothermal reduction of beryllium oxide is a robust method for the production of this compound. While the industrial process is well-established, there is a notable lack of detailed, publicly accessible research on the reaction kinetics and optimized laboratory-scale synthesis protocols. This guide provides a thorough summary of the available thermodynamic data and industrial process parameters to aid researchers in understanding and potentially developing tailored synthesis procedures. Further research into the kinetics of this reaction would be invaluable for optimizing reaction conditions and yields on a smaller scale.

References

- 1. webqc.org [webqc.org]

- 2. sarthaks.com [sarthaks.com]

- 3. Beryllium oxide - Wikipedia [en.wikipedia.org]

- 4. The Enthalpies of Formation of BeO(c) and BeF2(c) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. webqc.org [webqc.org]

- 7. Reddit - The heart of the internet [reddit.com]

Anhydrous Beryllium chloride crystal structure

An In-depth Technical Guide to the Crystal Structure of Anhydrous Beryllium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrous this compound (BeCl₂), a compound of significant interest in inorganic chemistry and materials science, exhibits complex structural polymorphism. This technical guide provides a comprehensive overview of the known crystal structures of anhydrous BeCl₂, detailing their crystallographic parameters, bonding characteristics, and the experimental methodologies for their synthesis and characterization. Particular attention is given to the handling of this hygroscopic material for analytical procedures such as X-ray diffraction. Furthermore, the guide addresses the toxicological relevance of beryllium compounds in biological systems, specifically their interaction with signaling pathways pertinent to chronic beryllium disease, a consideration for professionals in drug development and toxicology.

Introduction

This compound, in its anhydrous form, is a white to yellow crystalline solid that is highly hygroscopic.[1] Its unique properties, stemming from the small size and high charge density of the Be²⁺ ion, lead to significant covalent character in its bonding, setting it apart from other alkaline earth metal halides.[1] An understanding of the precise atomic arrangement within its crystal lattice is fundamental to comprehending its chemical reactivity and physical properties. This guide delves into the crystallographic details of the known polymorphs of anhydrous BeCl₂.

Polymorphism of Anhydrous this compound

Anhydrous BeCl₂ is known to exist in at least two polymorphic forms, α-BeCl₂ and β-BeCl₂.[1] Both structures are polymeric, featuring tetrahedrally coordinated beryllium centers linked by bridging chloride ligands.[1][2] A third cubic structure is also reported in materials databases.

α-Beryllium Chloride (Orthorhombic)

The α-polymorph of this compound possesses an orthorhombic crystal structure with the space group Ibam.[1][3] This structure consists of infinite one-dimensional chains of edge-sharing BeCl₄ tetrahedra.[4]

β-Beryllium Chloride (Tetragonal)

The high-temperature β-polymorph of BeCl₂ crystallizes in the tetragonal space group I4₁/acd.[1] In this structure, supertetrahedra of [Be₄Cl₁₀] are joined into a three-dimensional framework.[1] This arrangement is more complex than the simple chains of the α-form and consists of two identical, interpenetrating frameworks.[1]

Cubic this compound

A cubic polymorph of BeCl₂ with the space group I-43m is also documented.[5] In this theoretical structure, beryllium atoms are bonded to four equivalent chlorine atoms, forming a network of corner-sharing BeCl₄ tetrahedra.[5]

Crystallographic Data

The crystallographic data for the known polymorphs of anhydrous BeCl₂ are summarized in the tables below for ease of comparison.

Table 1: Crystal System and Space Group of BeCl₂ Polymorphs

| Polymorph | Crystal System | Space Group | Reference |

| α-BeCl₂ | Orthorhombic | Ibam (No. 72) | [1][3] |

| β-BeCl₂ | Tetragonal | I4₁/acd | [1] |

| Cubic BeCl₂ | Cubic | I-43m | [5] |

Table 2: Lattice Parameters of BeCl₂ Polymorphs

| Polymorph | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| α-BeCl₂ | 5.285 | 9.807 | 5.227 | 90 | 90 | 90 | [3] |

| β-BeCl₂ | 10.595 | 10.595 | 18.036 | 90 | 90 | 90 | [1] |

| Cubic BeCl₂ | 9.80 | 9.80 | 9.80 | 90 | 90 | 90 | [5] |

Table 3: Key Bond Lengths in BeCl₂ Polymorphs

| Polymorph | Bond | Bond Length (Å) | Reference |

| α-BeCl₂ | Be-Cl | 2.026 | [1] |

| β-BeCl₂ | Be-Cl | 2.023 - 2.032 | [1] |

| Cubic BeCl₂ | Be-Cl | 2.03 | [5] |

Experimental Protocols

Synthesis of Anhydrous this compound

Several methods are employed for the synthesis of anhydrous BeCl₂.

-

High-Temperature Chlorination: This is a common industrial method involving the reaction of beryllium metal with chlorine gas at elevated temperatures.[2] Be + Cl₂ → BeCl₂

-

Carbothermal Reduction: Beryllium oxide can be reduced in the presence of carbon and chlorine gas.[2] BeO + C + Cl₂ → BeCl₂ + CO

-

Reaction with Hydrogen Chloride: Beryllium metal can also be treated with hydrogen chloride gas.[2] Be + 2HCl → BeCl₂ + H₂

-

Room Temperature Synthesis in Ethereal Solution: A method for preparing high-purity BeCl₂ at room temperature involves bubbling dry hydrogen chloride gas through a suspension of beryllium particles in anhydrous ether under an inert atmosphere. The resulting this compound etherate can be isolated, and the ether removed to yield the final product.

X-ray Diffraction Analysis

Due to the hygroscopic nature of anhydrous BeCl₂, special precautions must be taken during sample preparation for X-ray diffraction (XRD) analysis to prevent hydration and subsequent structural changes.[6][7]

Methodology:

-

Sample Handling: All sample preparation should be performed in an inert atmosphere, such as within a glovebox with low humidity and oxygen levels.[8]

-

Sample Preparation: The crystalline sample should be gently ground to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.

-

Sample Mounting: The powdered sample should be mounted in a specialized air-sensitive sample holder.[8] These holders are designed to be loaded in a glovebox and sealed with an X-ray transparent window, such as Kapton film, to protect the sample from the ambient atmosphere during data collection.[8]

-

Data Acquisition:

Structural Visualizations

The following diagrams, generated using the DOT language, illustrate the structural relationships within the BeCl₂ polymorphs.

Caption: Polymeric chain of α-BeCl₂.

Caption: [Be₄Cl₁₀] supertetrahedron in β-BeCl₂.

Relevance to Drug Development and Toxicology

While this compound itself is not used as a therapeutic agent due to its high toxicity, understanding its interaction with biological systems is crucial for toxicology and the development of treatments for beryllium-induced diseases. Beryllium compounds are classified as human carcinogens.[3]

Exposure to beryllium can lead to Chronic Beryllium Disease (CBD), a granulomatous lung disease. The pathogenesis of CBD involves the activation of specific signaling pathways. Notably, beryllium salts have been shown to activate the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway in human bronchial epithelial cells.[9] This activation is a key event in the inflammatory response characteristic of CBD.[9] Therefore, for drug development professionals, the interest in this compound lies not in its therapeutic potential, but in understanding its mechanism of toxicity to develop targeted therapies for CBD, potentially by inhibiting the JAK-STAT pathway.

Caption: Beryllium-induced JAK-STAT signaling.

Conclusion

Anhydrous this compound presents a rich polymorphic landscape, with the α (orthorhombic) and β (tetragonal) phases being well-characterized. The structural motif in all solid-state forms is the BeCl₄ tetrahedron, with the polymorphism arising from the different ways these tetrahedra are interconnected. Accurate structural characterization is contingent on rigorous experimental protocols that account for the compound's hygroscopic nature. While devoid of therapeutic applications, the interaction of beryllium compounds with biological signaling pathways, such as the JAK-STAT pathway, is of significant interest in the fields of toxicology and the development of treatments for chronic beryllium disease. This guide provides a foundational reference for researchers and professionals working with or studying this important inorganic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | BeCl2 | CID 24588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices [scirp.org]

- 7. scirp.org [scirp.org]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

Beryllium Chloride: A Comprehensive Technical Guide to its Lewis Acid Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beryllium chloride (BeCl₂), a colorless, hygroscopic solid, exhibits significant Lewis acidic character owing to the electron-deficient nature of the central beryllium atom. This property underpins its utility as a catalyst in a range of organic reactions, most notably Friedel-Crafts acylations and alkylations, and as a precursor in the synthesis of organoberyllium compounds. This technical guide provides an in-depth analysis of the theoretical basis of this compound's Lewis acidity, quantitative measures of its strength, detailed experimental protocols for its key applications, and an exploration of its coordination chemistry with various Lewis bases.

Theoretical Framework of this compound's Lewis Acidity

The Lewis acidity of this compound stems from the electronic configuration and bonding within the molecule. A Lewis acid is defined as a chemical species that can accept an electron pair from a Lewis base.[1] Beryllium, a Group 2 element, possesses two valence electrons. In this compound, the beryllium atom forms two covalent bonds with chlorine atoms.

In its monomeric gas-phase form, BeCl₂ adopts a linear geometry, as predicted by VSEPR theory.[2] The beryllium atom in this state has an incomplete octet, with only four electrons in its valence shell, making it highly electron-deficient and capable of accepting electron pairs into its vacant p-orbitals.[3][4] The electronegativity difference between beryllium and chlorine further polarizes the Be-Cl bonds, increasing the partial positive charge on the beryllium atom and enhancing its electrophilicity.

In the solid state, this compound exists as a polymeric structure with bridging chloride ligands, where each beryllium atom is tetrahedrally coordinated.[2] This polymeric structure can be viewed as a series of Lewis acid-base adducts, where the chlorine atoms of one BeCl₂ unit donate lone pairs to the beryllium atoms of adjacent units.

Quantitative Assessment of Lewis Acidity

Quantifying the Lewis acidity of a compound is crucial for predicting its reactivity and catalytic activity. While experimental data for this compound is not as extensive as for other common Lewis acids, theoretical calculations provide valuable insights.

Enthalpy of Adduct Formation

A direct measure of Lewis acidity is the enthalpy change (ΔH) upon the formation of an adduct with a Lewis base. A more negative enthalpy of formation indicates a stronger Lewis acid-base interaction. Computational studies have provided data on the gas-phase enthalpy of adduct formation for this compound with ammonia (B1221849).

| Lewis Base | Adduct | Gas-Phase Enthalpy of Formation (ΔH) |

| Ammonia (NH₃) | Cl₂Be-NH₃ | -32.5 kcal/mol[5] |

This value indicates a strong interaction between BeCl₂ and ammonia, highlighting its significant Lewis acidic character. For comparison, the calculated bond dissociation energy for the adduct of the well-known Lewis acid boron trichloride (B1173362) with ammonia (Cl₃B-NH₃) is 28.6 kcal/mol.[5]

This compound in Organic Synthesis

The Lewis acidity of this compound is harnessed in several important organic transformations.

Friedel-Crafts Reactions

This compound can act as a catalyst in Friedel-Crafts reactions, which involve the substitution of an aromatic ring with an alkyl or acyl group.[2] The Lewis acid activates the electrophile, making it more susceptible to attack by the electron-rich aromatic ring.

In Friedel-Crafts acylation, this compound activates an acyl halide or anhydride, leading to the formation of an acylium ion, a potent electrophile.

Diagram 1: Generalized Mechanism of BeCl₂-Catalyzed Friedel-Crafts Acylation

References

- 1. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. Investigation of Lewis Acid-Carbonyl Solution Interactions via Infrared-Monitored Titration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of Lewis Acid-Carbonyl Solution Interactions via Infrared-Monitored Titration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Beryllium Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of beryllium chloride (BeCl₂) in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in organic synthesis, catalysis, and materials science. This document collates available quantitative and qualitative data, presents detailed experimental protocols for solubility determination, and visualizes the experimental workflow.

Quantitative Solubility Data

The solubility of this compound in organic solvents is influenced by factors such as the polarity of the solvent, its ability to form coordination complexes with the beryllium ion, and temperature. The following table summarizes the available quantitative solubility data for this compound in several organic solvents. It is important to note that comprehensive temperature-dependent solubility data is limited in publicly accessible literature.

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g of Solvent) | Reference |

| Methanol | CH₃OH | 20 | 32.49 | [1] |

| Ethanol | C₂H₅OH | 20 | 19.13 | [1] |

| Amyl Alcohol | C₅H₁₁OH | 20 | 18.86 | [1] |

| Pyridine (B92270) | C₅H₅N | 20 | 13.58 | [1] |

Qualitative Solubility Data

For several other organic solvents, qualitative solubility data is available, providing a general understanding of the compatibility of this compound with these media.

| Solvent | Chemical Formula | Solubility Description | Reference(s) |

| Diethyl Ether | (C₂H₅)₂O | Very Soluble | [1] |

| Acetone | (CH₃)₂CO | Insoluble | [1] |

| Benzene (B151609) | C₆H₆ | Sparingly Soluble | [1] |

| Toluene | C₇H₈ | Insoluble | [2] |

| Carbon Disulfide | CS₂ | Soluble | [2] |

| Chloroform | CHCl₃ | Sparingly Soluble | [1] |

This compound's solubility in polar, electron-donating organic solvents such as alcohols, ethers, and pyridine is attributed to its covalent character and its nature as a Lewis acid, allowing it to form stable adducts with solvent molecules.[3][4][5] For instance, in diethyl ether, this compound forms a colorless dietherate complex.[3] Conversely, it exhibits poor solubility in non-polar or weakly polar solvents like benzene and is generally insoluble in hydrocarbons such as toluene.[1][2] There is a discrepancy in the reported solubility in acetone, with one source indicating it is an electron-donating organic solvent in which BeCl₂ is soluble, while another reports it as insoluble.[1][6]

Experimental Protocols for Solubility Determination

The following sections detail the methodologies for the experimental determination of this compound solubility in organic solvents. These protocols are based on established methods for solubility measurement of inorganic salts.

Isothermal Shake-Flask Method

This is the gold standard method for determining the equilibrium solubility of a solid in a liquid.[7]

3.1.1. Materials and Equipment

-

Anhydrous this compound

-

High-purity anhydrous organic solvents

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Inert gas (e.g., Argon or Nitrogen)

-

Glass vials with PTFE-lined caps

-

Syringes and syringe filters (PTFE, 0.2 µm)

-

Volumetric flasks and pipettes

-

Apparatus for beryllium quantification (e.g., ICP-MS or AAS)

3.1.2. Procedure

-

Sample Preparation: Add an excess amount of anhydrous this compound to a pre-weighed glass vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Add a known volume or mass of the desired anhydrous organic solvent to the vial.

-

Inert Atmosphere: Purge the vial with an inert gas and seal it tightly to prevent the ingress of atmospheric moisture, as this compound is hygroscopic.[8]

-

Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined by taking measurements at different time points until the concentration of the solute in the solution becomes constant.[7]

-

Phase Separation: After equilibration, cease agitation and allow the vial to rest in the temperature-controlled environment for several hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered saturated solution into a pre-weighed volumetric flask.

-

Sample Analysis: Weigh the volumetric flask containing the saturated solution to determine the mass of the solution. Dilute the sample with an appropriate solvent if necessary and determine the concentration of beryllium using a validated analytical method (see Section 3.2).

3.1.3. Calculation of Solubility

The solubility can be expressed in various units. For example, to calculate the solubility in grams of BeCl₂ per 100 g of solvent:

-

Mass of BeCl₂ in the aliquot = (Concentration of Be in aliquot) × (Volume of aliquot) × (Molar mass of BeCl₂ / Molar mass of Be)

-

Mass of solvent in the aliquot = (Mass of the aliquot of saturated solution) - (Mass of BeCl₂ in the aliquot)

-

Solubility = (Mass of BeCl₂ in the aliquot / Mass of solvent in the aliquot) × 100

Analytical Methods for Beryllium Quantification

Accurate quantification of beryllium in the saturated organic solvent is critical for determining solubility.

3.2.1. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique capable of detecting ultra-trace levels of beryllium, making it ideal for solvents where the solubility is low.[9][10]

-

Principle: The sample solution is introduced into a high-temperature argon plasma, which atomizes and ionizes the beryllium. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

-

Sample Preparation: The aliquot of the saturated organic solution may need to be diluted and matrix-matched with the calibration standards. The organic solvent may need to be evaporated and the residue redissolved in a dilute acid solution compatible with the ICP-MS instrument.

-

Instrumentation: A calibrated ICP-MS instrument is used for the analysis.

3.2.2. Flame Atomic Absorption Spectrometry (FAAS)

FAAS is a more common and less expensive technique suitable for higher concentrations of beryllium.[11][12]

-

Principle: A solution containing beryllium is aspirated into a flame, where it is atomized. A light beam from a beryllium hollow cathode lamp is passed through the flame, and the amount of light absorbed by the beryllium atoms is proportional to the concentration.

-

Sample Preparation: Similar to ICP-MS, the organic solvent may need to be removed and the residue dissolved in a suitable aqueous solution.

-

Instrumentation: A calibrated atomic absorption spectrometer equipped with a beryllium hollow cathode lamp and a nitrous oxide-acetylene flame is typically used.[12]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of this compound solubility in an organic solvent.

References

- 1. This compound [chemister.ru]

- 2. This compound | BeCl2 | CID 24588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. studylib.net [studylib.net]

- 5. brainly.in [brainly.in]

- 6. allen.in [allen.in]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. This compound CAS#: 7787-47-5 [m.chemicalbook.com]

- 9. Challenges in Ultra-Trace Beryllium Analysis: Utilizing Recent Extraction Techniques in Combination with Spectrometric Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Selective extraction and determination of beryllium in real samples using amino-5,8-dihydroxy-1,4-naphthoquinone functionalized magnetic MIL-53 as a novel nanoadsorbent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. aensiweb.com [aensiweb.com]

A Technical Guide to the Hygroscopic Nature and Safe Handling of Anhydrous Beryllium Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physicochemical properties, hygroscopic nature, and critical handling precautions for anhydrous beryllium chloride (BeCl₂). Given its utility as a Lewis acid catalyst and a precursor for other beryllium compounds, a thorough understanding of its hazards and proper handling is paramount for ensuring laboratory safety and experimental integrity.[1][2]

Physicochemical Properties of this compound

Anhydrous this compound is a colorless to white or yellowish crystalline solid.[3][4][5] It is notable for its covalent character, which distinguishes it from the more ionic chlorides of other Group 2 elements.[6] In the solid state, it exists as a polymer, but in the gas phase, it is present as a linear monomer and a bridged dimer.[1][3]

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative data for anhydrous this compound.

| Property | Value | Citations |

| Chemical Formula | BeCl₂ | [1][3] |

| Molar Mass | 79.92 g/mol | [1][5] |

| Appearance | White to yellow orthorhombic crystals | [3][4] |

| Density | 1.899 g/cm³ (at 25 °C) | [3][5] |

| Melting Point | 399 - 405 °C | [1][3][5][7][8] |

| Boiling Point | 482 - 550 °C | [1][3][5] |

| Vapor Pressure | 1 mm Hg at 291 °C (sublimes) | [4] |

| Solubility in Water | 15.1 g/100 mL (20 °C); Reacts vigorously | [3] |

| Other Solubilities | Soluble in alcohol, ether, benzene, pyridine | [3][5] |

Hygroscopic Nature and Reactivity with Water

A critical characteristic of anhydrous this compound is its hygroscopic and deliquescent nature; it readily absorbs moisture from the atmosphere, eventually dissolving in the absorbed water.[5][7][8] This property necessitates stringent exclusion of moisture during storage and handling.

Reaction with Water

The reaction between anhydrous this compound and water is vigorous and highly exothermic, releasing significant heat.[4][6][9][10][11] The process can be described in two main stages:

-

Hydration: Initially, BeCl₂ reacts with water to form the hydrated complex, tetraaquaberyllium(II) chloride, [Be(H₂O)₄]Cl₂.[3][6]

-

Hydrolysis: The small, highly polarizing Be²⁺ ion in the [Be(H₂O)₄]²⁺ complex weakens the O-H bonds of the coordinated water molecules.[6][11] In the hot and concentrated conditions created by the exothermic reaction, chloride ions can abstract protons from the hydrated complex, leading to the evolution of acidic and corrosive hydrogen chloride gas.[6][10][11] This reaction also forms beryllium oxide.[4][9]

Hazards and Toxicity

This compound is extremely toxic and poses significant health risks.[1][8] It is classified as a carcinogen and requires handling with extreme caution.[1][12][13][14]

-

Acute Toxicity: It is fatal if inhaled and toxic if swallowed.[12][13][14] Inhalation can cause severe irritation and chemical pneumonitis.[15][16]

-

Corrosivity: The compound causes severe skin and eye burns.[12] In the presence of moisture, it corrodes most metals.[4][9]

-

Sensitization: Repeated exposure may cause skin sensitization.[12][15]

-

Chronic Toxicity: Prolonged or repeated inhalation can lead to Chronic Beryllium Disease (CBD), a serious granulomatous lung disorder that can be fatal.[1][12]

Experimental Protocols and Handling Precautions

The dual hazards of high toxicity and reactivity with moisture demand that anhydrous this compound only be handled under strictly controlled conditions.

Engineering Controls and PPE

-

Primary Controls: All manipulations of solid this compound must be performed in an enclosed system, such as a glovebox under an inert atmosphere (argon or nitrogen).[8][17] A certified chemical fume hood should be considered a minimum secondary containment.

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.[8]

-

Respiratory Protection: A full-face respirator with appropriate cartridges for acid gases and particulates (or a self-contained breathing apparatus) is essential.[13][16]

-

Hand Protection: Use impervious gloves (e.g., nitrile or neoprene), changing them frequently.

-

Eye Protection: Chemical safety goggles and a face shield are required.[16]

-

Protective Clothing: A lab coat, long pants, and closed-toe shoes are necessary.[12][16]

-

Storage

Store anhydrous this compound in a tightly sealed container, preferably under an inert gas.[13] The storage area must be dry, well-ventilated, and separate from incompatible materials, particularly water and oxidizing agents.[15]

Experimental Workflow: Handling Anhydrous BeCl₂

The following protocol outlines the standard procedure for handling air- and moisture-sensitive reagents like BeCl₂.

Objective: To safely transfer and use anhydrous BeCl₂ in a chemical reaction.

Methodology:

-

Preparation:

-

All glassware must be rigorously dried in an oven (e.g., 140 °C for at least 4 hours) and cooled in a desiccator or under a stream of inert gas.[18][19]

-

Assemble the reaction apparatus (e.g., a Schlenk flask) while still warm and purge thoroughly with dry nitrogen or argon.[19] The system must be connected to an inert gas manifold and vented through an oil bubbler to maintain a slight positive pressure.[18]

-

-

Manipulation of Solid BeCl₂:

-

Transfer the main BeCl₂ container into a glovebox with an inert atmosphere.[17]

-

Inside the glovebox, open the container and weigh the desired amount of BeCl₂ into a tared, dry vial or directly into the reaction flask.[17]

-

Securely seal the reaction flask and the main storage container before removing them from the glovebox.

-

-

Reaction Setup:

-

Spill Management:

-

Waste Disposal and Quenching:

-

All waste containing this compound must be treated as hazardous.[8]

-

Unreacted BeCl₂ must be quenched carefully. In a fume hood, slowly add the material to a stirred, cooled solution of a less reactive alcohol like isopropanol.[17] Once the initial reaction subsides, methanol (B129727) may be added, followed by the very slow and cautious addition of water to ensure complete destruction.[17]

-

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound | BeCl2 | CID 24588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 8. ciren.asimov.cl [ciren.asimov.cl]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Explain the Reaction of this compound with water. [doubtnut.com]

- 11. sarthaks.com [sarthaks.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. cpachem.com [cpachem.com]

- 14. americanelements.com [americanelements.com]

- 15. echemi.com [echemi.com]

- 16. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 17. benchchem.com [benchchem.com]

- 18. ehs.umich.edu [ehs.umich.edu]

- 19. web.mit.edu [web.mit.edu]

- 20. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to the Reaction of Beryllium Chloride with Water and its Hydrolysis Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction of beryllium chloride with water, detailing the subsequent hydrolysis processes and characterizing the resulting products. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents a visual representation of the hydrolysis pathway to support research and development in fields where beryllium chemistry is pertinent.

Reaction of this compound with Water: An Overview

This compound (BeCl₂) is a colorless, hygroscopic solid that reacts vigorously and exothermically with water.[1][2] This reaction is characteristic of covalent chlorides and results in the evolution of acidic, steamy hydrogen chloride gas.[2] The initial dissolution of this compound in water yields the tetraaquaberyllium(II) ion, [Be(H₂O)₄]²⁺, and chloride ions.[3]

The high charge density of the small Be²⁺ ion strongly polarizes the coordinated water molecules, making the tetraaquaberyllium(II) ion a surprisingly strong acid.[1][4] This acidity drives a series of subsequent hydrolysis reactions, leading to the formation of a variety of monomeric and polymeric hydroxo-beryllium complexes. The specific species present in solution are highly dependent on factors such as pH and the total beryllium concentration.[5][6]

At lower beryllium concentrations and in the pH range of approximately 5, the hydrolysis is dominated by the formation of monomeric species such as [Be(OH)]⁺ and the neutral, sparingly soluble beryllium hydroxide (B78521), Be(OH)₂.[5] As the concentration of beryllium or the pH increases, more complex, polynuclear hydroxo-bridged species are formed.[5][7] A key and most stable hydrolysis product is the trimeric ion [Be₃(OH)₃(H₂O)₆]³⁺.[8] Other significant polymeric species that have been identified include [Be₂(OH)]³⁺, [Be₅(OH)₆]⁴⁺, and [Be₆(OH)₈]⁴⁺.[6][9]

With further increases in pH, beryllium hydroxide precipitates out of solution.[8] Beryllium hydroxide is amphoteric, meaning it can react with both acids and bases.[1] In strongly alkaline solutions, Be(OH)₂ redissolves to form the tetrahydroxoberyllate(II) ion, [Be(OH)₄]²⁻.[1]

Quantitative Data on Beryllium Hydrolysis

The hydrolysis of the beryllium ion has been the subject of numerous quantitative studies. The following table summarizes the equilibrium constants for the key hydrolysis reactions. The data is presented in the form of log β, which represents the logarithm of the overall formation constant for the general reaction:

pBe²⁺ + qH₂O ⇌ Beₚ(OH)q(2p-q)+ + qH⁺

| Hydrolysis Product | Reaction Stoichiometry (p,q) | log β (at 25 °C) | Ionic Medium | Reference(s) |

| [Be(OH)]⁺ | (1,1) | -5.39 ± 0.14 | Infinite dilution | [5] |

| Be(OH)₂ (aq) | (1,2) | -11.20 ± 0.07 | Infinite dilution | [5] |

| [Be₂(OH)]³⁺ | (2,1) | -3.23 ± 0.05 | 3.0 M (Na)ClO₄ | [9] |

| [Be₃(OH)₃]³⁺ | (3,3) | -8.656 ± 0.002 | 3.0 M (Na)ClO₄ | [9] |

| [Be₅(OH)₆]⁴⁺ | (5,6) | -18.81 ± 0.03 | 3.0 M (Na)ClO₄ | [9] |

| [Be₆(OH)₈]⁴⁺ | (6,8) | -26.70 ± 0.05 | 3.0 M (Na)ClO₄ | [9] |

| [Be(OH)₃]⁻ | (1,3) | -24.4 (approx.) | Not specified | |

| [Be(OH)₄]²⁻ | (1,4) | -37.8 (approx.) | Not specified | |

| α-Be(OH)₂ (s) Solubility Product | - | log Kso = -6.87 ± 0.05 | Infinite dilution | [9] |

Experimental Protocols

The study of this compound hydrolysis and its products relies on a variety of experimental techniques. Below are detailed methodologies for two key experiments.

Potentiometric Titration for Determination of Hydrolysis Constants

Potentiometric titration is a classical and highly effective method for determining the equilibrium constants of hydrolysis reactions.[4]

Objective: To determine the average number of hydroxide ions bound per beryllium ion (Z) as a function of the free hydrogen ion concentration (h) at a constant total beryllium concentration (B).

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of beryllium perchlorate (B79767), Be(ClO₄)₂, from beryllium carbonate or by ion exchange to ensure purity.[4] The concentration should be accurately determined gravimetrically as BeO.[4]

-

Prepare standard solutions of a strong acid (e.g., perchloric acid, HClO₄) and a strong, carbonate-free base (e.g., sodium hydroxide, NaOH). Sodium bicarbonate can also be used as the base to avoid local precipitation.[4]

-

All solutions should be prepared in a constant ionic medium (e.g., 3 M NaClO₄) to maintain constant activity coefficients.[4]

-

-

Titration Procedure:

-

The titration is performed at a constant temperature (e.g., 25 °C).[4]

-

A known volume of the beryllium perchlorate solution with a known excess of strong acid is placed in a thermostatted vessel.

-

The solution is titrated with the standard base solution.

-

The electromotive force (e.m.f.) of the solution is measured after each addition of the titrant using a suitable electrode system (e.g., a glass electrode or a quinhydrone (B85884) electrode) and a reference electrode.[4]

-

The free hydrogen ion concentration, h, is calculated from the measured e.m.f.[4]

-

-

Data Analysis:

-

The analytical excess of hydrogen ions, H, is calculated at each point in the titration.

-

The average number of hydroxide ions bound per beryllium ion, Z, is calculated using the formula: Z = (h - H) / B.[4]

-

The data, presented as curves of Z versus -log(h) for different total beryllium concentrations (B), are then analyzed mathematically to determine the stoichiometry and formation constants of the various hydroxo-beryllium species.[4]

-

Solubility Studies of Beryllium Hydroxide

Solubility experiments are crucial for determining the solubility product of beryllium hydroxide and for studying the formation of soluble hydroxo-complexes in alkaline conditions.[1]

Objective: To determine the solubility of a well-defined solid phase of beryllium hydroxide, such as α-Be(OH)₂(cr), as a function of pH.

Methodology:

-

Solid Phase Preparation:

-

Prepare α-Be(OH)₂(cr) by slow addition of a beryllium sulfate (B86663) solution to a carbonate-free sodium hydroxide solution to a final pH of approximately 10.5.[1]

-

The precipitate is aged for an extended period (e.g., 2 months) and then thoroughly washed with slightly alkaline water to remove any residual salts.[1]

-

The solid phase should be characterized by techniques such as X-ray diffraction (XRD) to confirm its identity and crystallinity.[1]

-

-

Solubility Experiment:

-

Experiments are conducted from undersaturation conditions in an inert atmosphere (e.g., an argon-filled glove box) to prevent carbonate formation.[1]

-

A small amount of the characterized α-Be(OH)₂(cr) is added to a series of solutions with varying pH and a constant ionic strength.[1]

-

The suspensions are agitated at a constant temperature (e.g., 22 ± 2 °C) until equilibrium is reached, which may take several months.[1] Equilibrium is confirmed by repeated measurements of the beryllium concentration and pH over time yielding constant values.[1]

-

-

Sample Analysis:

-

Aliquots of the supernatant are carefully separated from the solid phase, for instance, by centrifugation and filtration through a fine filter (e.g., 10 kD).[1]

-

The beryllium concentration in the filtrate is determined using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1]

-

The pH of the solution at equilibrium is also measured.

-

-

Data Interpretation:

-

The solubility data, plotted as the logarithm of the total beryllium concentration versus pH, can be used to determine the solubility product of α-Be(OH)₂(cr) and the formation constants of soluble hydroxo-beryllium species.[1]

-

Visualization of the Beryllium Hydrolysis Pathway

The following diagram illustrates the key steps in the hydrolysis of this compound in an aqueous solution.

Caption: Hydrolysis pathway of this compound in aqueous solution.

References

- 1. Frontiers | Beryllium solubility and hydrolysis in dilute to concentrated CaCl2 solutions: thermodynamic description in cementitious systems [frontiersin.org]

- 2. beryllium hydroxide [webbook.nist.gov]

- 3. Beryllium Hydroxide for Research Applications [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. cost-nectar.eu [cost-nectar.eu]

- 6. Thermodynamic properties of beryllium hydroxide [inis.iaea.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

An In-depth Technical Guide to the Coordination Chemistry of Beryllium Chloride with Ethereal Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beryllium chloride (BeCl₂), a Lewis acidic compound, readily forms coordination complexes with ethereal solvents. This guide provides a comprehensive overview of the synthesis, structure, and spectroscopic properties of these adducts, with a particular focus on complexes formed with diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF). Detailed experimental protocols, quantitative structural and spectroscopic data, and safety considerations for handling these toxic materials are presented. The coordination chemistry is characterized by the formation of four-coordinate, pseudo-tetrahedral beryllium centers in mononuclear [BeCl₂(L)₂] and dinuclear [BeCl₂(L)]₂ species, where L represents an ethereal solvent. This guide aims to serve as a critical resource for researchers leveraging beryllium chemistry in various scientific and drug development applications.

Introduction

Beryllium, the lightest alkaline earth metal, exhibits unique chemical properties due to its small ionic radius and high charge density. Its strong Lewis acidity drives the formation of stable coordination complexes with a variety of donor ligands, including ethereal solvents. These ether adducts are not only of fundamental interest in understanding the coordination chemistry of s-block metals but also serve as crucial starting materials in organometallic synthesis and catalysis. This document provides an in-depth technical examination of the coordination chemistry of this compound with common ethereal solvents, presenting key quantitative data and experimental methodologies.

Synthesis of this compound-Ether Adducts

The synthesis of this compound etherates typically involves the direct reaction of anhydrous this compound with the desired ethereal solvent under an inert atmosphere. Both mononuclear and dinuclear complexes can be isolated depending on the stoichiometry of the reactants.

General Experimental Workflow

The general workflow for the synthesis and characterization of this compound etherates is outlined below.

Experimental Protocols

Caution: Beryllium and its compounds are toxic and carcinogenic. All manipulations should be performed in a well-ventilated fume hood or a glovebox by trained personnel using appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[1]

Protocol 2.2.1: Synthesis of Bis(tetrahydrofuran)beryllium(II) Chloride, [BeCl₂(thf)₂] [2][3]

-

In a glovebox, suspend anhydrous this compound in a minimal amount of a non-coordinating solvent (e.g., hexane) in a Schlenk flask equipped with a magnetic stir bar.

-

Slowly add a slight excess (approximately 2.2 equivalents) of dry, distilled tetrahydrofuran (THF) to the suspension at room temperature.

-

Stir the reaction mixture for 2-4 hours. The solid BeCl₂ will gradually dissolve as the complex forms.

-

Reduce the solvent volume under vacuum to induce crystallization.

-

Isolate the resulting colorless crystals by filtration, wash with a small amount of cold hexane, and dry under high vacuum.

Protocol 2.2.2: Synthesis of Di-μ-chloro-bis[(diethyl ether)beryllium(II)], [BeCl₂(OEt₂)]₂ [2][3]

-

Prepare the mononuclear adduct, [BeCl₂(OEt₂)₂], by reacting anhydrous BeCl₂ with an excess of dry diethyl ether.

-

Isolate the [BeCl₂(OEt₂)₂] complex.

-

In a separate reaction vessel, suspend one equivalent of anhydrous this compound in a non-coordinating solvent like benzene.

-

Add one equivalent of the previously synthesized [BeCl₂(OEt₂)₂] to the BeCl₂ suspension.

-

Stir the mixture at room temperature until a clear solution is obtained.

-

Remove the solvent under vacuum to yield the dinuclear complex as a colorless solid.

Structure and Bonding

The coordination of ethereal ligands to this compound typically results in the formation of four-coordinate, pseudo-tetrahedral beryllium centers. Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state structures of these complexes.

Crystal Structure of [BeCl₂(thf)₂]

The solid-state structure of bis(tetrahydrofuran)beryllium(II) chloride has been determined by single-crystal X-ray diffraction.[2][3] The beryllium atom is coordinated by two chloride ions and the oxygen atoms of two THF molecules, resulting in a distorted tetrahedral geometry.

Table 1: Selected Bond Lengths and Angles for [BeCl₂(thf)₂] [2][3]

| Parameter | Value |

| Bond Lengths (Å) | |

| Be-Cl | 2.015(1) |

| Be-O | 1.681(1) |

| Bond Angles (°) | |

| Cl-Be-Cl | 114.7(1) |

| O-Be-O | 100.2(1) |

| Cl-Be-O | 109.8(1) |

Note: Data is for one of the two crystallographically independent molecules in the asymmetric unit.

Spectroscopic Characterization

Spectroscopic techniques are essential for characterizing this compound etherates, particularly in solution where equilibria between different species may exist.

NMR Spectroscopy

-

⁹Be NMR: The chemical shift in ⁹Be NMR is sensitive to the coordination number and the nature of the ligands around the beryllium center. Four-coordinate species like [BeCl₂(L)₂] typically exhibit resonances in a distinct region of the spectrum.

-

¹H and ¹³C NMR: Coordination of the ether to the beryllium center results in a downfield shift of the resonances for the protons and carbons adjacent to the oxygen atom compared to the free ligand.[4]

Table 2: ⁹Be NMR Chemical Shifts for this compound Etherates in C₆D₆ [2][3]

| Complex | ⁹Be Chemical Shift (δ, ppm) |

| [BeCl₂(OEt₂)₂] | 2.6 |

| [BeCl₂(thf)₂] | 2.8 |

| [BeCl₂(OEt₂)]₂ | 5.7 |

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are useful for probing the coordination of the ether ligand and the vibrations of the Be-Cl and Be-O bonds.

-

C-O Stretching: The C-O stretching frequency of the ether is typically shifted to a lower wavenumber upon coordination to the Lewis acidic beryllium center.

-

Be-Cl and Be-O Stretching: New vibrational modes corresponding to Be-Cl and Be-O stretching appear in the low-frequency region of the spectrum.

Table 3: Key IR Absorption Frequencies (cm⁻¹) for [BeCl₂(thf)₂] [2][3]

| Assignment | Frequency (cm⁻¹) |

| ν(C-O) of THF | ~1070 (free), ~1040 (coordinated) |

| ν(Be-Cl) | ~800-900 |

| ν(Be-O) | ~600-700 |

Thermodynamic Considerations

While comprehensive thermodynamic data for the formation of this compound etherates is scarce in the literature, the stability of these adducts is governed by the Lewis acidity of BeCl₂ and the donor strength of the ethereal oxygen. The formation of the adducts is an exothermic process. The relative stability of different etherates can be inferred from ligand displacement reactions. For instance, stronger donors like THF can displace weaker donors like diethyl ether.

Safety and Handling

Extreme Caution is Advised.

Beryllium and its compounds are highly toxic and are classified as human carcinogens.[1] Inhalation of beryllium-containing dust or fumes can lead to chronic beryllium disease (CBD), a serious and often fatal lung condition. Skin contact with soluble beryllium salts can cause dermatitis.

Essential Safety Protocols

-

Containment: All work with beryllium compounds should be conducted in a designated area, preferably within a glovebox or a high-efficiency fume hood to prevent inhalation exposure.[1]

-

Personal Protective Equipment (PPE): A full set of PPE is mandatory, including a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile). For operations with a higher risk of aerosol generation, respiratory protection may be necessary.[5]

-

Decontamination and Waste Disposal: All surfaces and equipment must be decontaminated after use. Beryllium-containing waste must be collected in clearly labeled, sealed containers and disposed of according to institutional and national regulations for hazardous waste.[1]

-

Training: All personnel must receive comprehensive training on the hazards of beryllium and the specific safety protocols before commencing any work.

Conclusion

The coordination chemistry of this compound with ethereal solvents is characterized by the formation of stable, four-coordinate mononuclear and dinuclear adducts. The synthesis and isolation of these complexes require rigorous adherence to safety protocols due to the high toxicity of beryllium compounds. The structural and spectroscopic data presented in this guide provide a quantitative basis for understanding the nature of the Be-O and Be-Cl bonds in these systems. These etherates are valuable precursors in beryllium chemistry, and a thorough understanding of their properties is essential for their safe and effective use in research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure and spectroscopic properties of etherates of the beryllium halides [inis.iaea.org]

- 3. researchgate.net [researchgate.net]

- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. ehs.mit.edu [ehs.mit.edu]

A Technical Guide to the Gas-Phase Structure of Beryllium Chloride Monomer and Dimer

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth analysis of the gas-phase molecular structures of beryllium chloride (BeCl₂) monomer and its corresponding dimer (Be₂Cl₄). It details the experimental methodologies used for their characterization, presents quantitative structural and thermodynamic data in tabular format, and illustrates the dynamic relationship between the two species.

Introduction: The Monomer-Dimer Equilibrium

In the gas phase, this compound exists as a temperature-dependent equilibrium between a linear monomeric species (BeCl₂) and a bridged dimeric species (Be₂Cl₄).[1] This equilibrium is a classic example of Lewis acid-base behavior, where the electron-deficient beryllium center of one monomer acts as a Lewis acid, accepting a lone pair of electrons from a chlorine atom of another monomer, which acts as a Lewis base.

At high temperatures, typically above 1200 K, the equilibrium favors the entropically preferred monomeric form.[1][2] As the temperature is lowered, the enthalpically favored dimer becomes more significant, with studies showing its presence even at moderate temperatures (e.g., 547 K).[3] The transition between these forms is characterized by a significant change in the coordination and hybridization of the beryllium atom.

Experimental Protocol: Gas-Phase Electron Diffraction (GED)

The primary experimental technique for determining the precise molecular structure of small molecules in the gas phase is Gas-Phase Electron Diffraction (GED).[4] This method provides highly accurate measurements of internuclear distances and bond angles, free from the intermolecular forces present in solid or liquid states.

Methodology:

-

Sample Introduction: A solid sample of this compound is heated in a specialized oven to produce a vapor pressure sufficient for measurement. This vapor is then introduced as a fine, collimated molecular beam into a high-vacuum diffraction chamber (typically at 10⁻⁷ mbar).[3]

-

Electron Beam Interaction: A high-energy, monochromatic beam of electrons (accelerated by several thousand volts) is directed perpendicularly through the molecular beam.

-

Scattering: The electrons are scattered by the electrostatic potential of the atoms within the BeCl₂ and Be₂Cl₄ molecules. This scattering is not random; it creates a diffraction pattern due to the wave nature of the electrons and the fixed internuclear distances in the molecules.

-

Detection: The scattered electrons form a pattern of diffuse concentric rings on a detector (historically a photographic plate, now often a CCD or other imaging sensor). The intensity of the scattering decreases rapidly as the scattering angle increases. To compensate for this, a rotating sector is often placed in front of the detector to "level out" the intensity, allowing for more accurate measurements across a wider angular range.

-

Data Analysis: The radial distribution of scattering intensity is measured from the diffraction pattern. This experimental curve is then fitted to a theoretical scattering model based on assumed molecular geometries. By iteratively refining the structural parameters (bond lengths, bond angles) and the relative concentrations of the monomer and dimer, a best-fit model is obtained that matches the experimental data.[3]

Gas-Phase Structure of the BeCl₂ Monomer

At elevated temperatures, this compound exists predominantly as a linear monomer. Its structure is a textbook example of the application of Valence Shell Electron Pair Repulsion (VSEPR) theory for a central atom with two bonding pairs and no lone pairs.

-

Molecular Geometry: The molecule adopts a linear geometry.

-

Hybridization: The central beryllium atom undergoes sp hybridization to form two sigma bonds with the chlorine atoms.[3]

-

Bond Angle: The Cl-Be-Cl bond angle is 180°, resulting in a molecule with no net dipole moment.

Table 1: Structural Parameters of BeCl₂ Monomer (Gas Phase)

| Parameter | Value | Experimental Method |

|---|---|---|

| Be-Cl Bond Length, r(g) | 1.798 (4) Å | Gas-Phase Electron Diffraction[3] |

| Cl-Be-Cl Bond Angle, ∠ | 180° | Gas-Phase Electron Diffraction |

Gas-Phase Structure of the Be₂Cl₄ Dimer

Below 1200 K, the monomer begins to dimerize, forming a planar, bridged structure with D₂h symmetry.[2][3] In this configuration, two chlorine atoms are shared between the two beryllium atoms, forming a central four-membered ring.

-

Molecular Geometry: The dimer has a planar, bridged structure where each beryllium atom is bonded to two terminal chlorine atoms and two bridging chlorine atoms.

-

Hybridization: Each beryllium atom is three-coordinate and is considered to be sp² hybridized.[2]

-

Bonding: The structure contains two terminal Be-Cl bonds and two bridging Be-Cl bonds per beryllium atom. The bridging bonds are significantly longer and weaker than the terminal bonds.

Table 2: Structural Parameters of Be₂Cl₄ Dimer (Gas Phase)

| Parameter | Description | Value | Experimental Method |

|---|---|---|---|

| r(g)(Be-Clₜ) | Terminal Be-Cl Bond Length | 1.828 (14) Å | Gas-Phase Electron Diffraction |

| r(g)(Be-Clb) | Bridging Be-Cl Bond Length | 1.968 (20) Å | Gas-Phase Electron Diffraction |

| ∠(Clₜ-Be-Clb) | Terminal-Bridging Angle | 134 (4)° | Gas-Phase Electron Diffraction |

| ∠(Clb-Be-Clb) | Internal Ring Angle at Be | ~92° | Derived from D₂h symmetry |

| ∠(Be-Clb-Be) | Internal Ring Angle at Cl | ~88° | Derived from D₂h symmetry |

Note: Internal ring angles are derived from the experimental ∠(Clₜ-Be-Clb) and the assumption of a planar D₂h geometry.

Thermodynamics of Dimerization

The equilibrium between the monomer and dimer (2 BeCl₂(g) ⇌ Be₂Cl₄(g)) can be described by standard thermodynamic quantities. The reaction is exothermic, as indicated by the negative enthalpy of formation, favoring the dimer at lower temperatures. The negative entropy change reflects the ordering of two monomer units into a single dimer unit.

Table 3: Thermodynamic Parameters for Dimerization at 298.15 K

| Parameter | Value | Source |

|---|---|---|

| ΔH°f (BeCl₂, g) | -360.2 ± 8.4 kJ/mol | NIST-JANAF Tables |

| S° (BeCl₂, g) | 260.6 ± 4.2 J/mol·K | NIST-JANAF Tables |

| ΔH°f (Be₂Cl₄, g) | -828.4 ± 16.7 kJ/mol | NIST-JANAF Tables |

| S° (Be₂Cl₄, g) | 389.1 ± 20.9 J/mol·K | NIST-JANAF Tables |

| ΔH°rxn (Dimerization) | -108.0 kJ/mol | Calculated |

| ΔS°rxn (Dimerization) | -132.1 J/mol·K | Calculated |

Calculations based on ΔG° = ΔH° - TΔS° with data from the NIST-JANAF Thermochemical Tables.

Visualization of the Monomer-Dimer Equilibrium

The structural relationship and equilibrium between the gas-phase species can be visualized as follows.

References

Beryllium Chloride: A Technical Whitepaper on its Predominantly Covalent Bonding Characteristics

Authored for: Researchers, Scientists, and Drug Development Professionals December 20, 2025

Executive Summary

Beryllium chloride (BeCl₂) presents a fascinating case study in chemical bonding, deviating significantly from the expected ionic character of a Group 2 metal halide. While the combination of a metal and a nonmetal typically suggests ionic bonding, extensive theoretical and experimental evidence reveals that BeCl₂ exhibits predominantly covalent characteristics. This behavior is primarily attributed to the exceptionally small size and high charge density of the beryllium cation (Be²⁺), which leads to significant polarization of the chloride anion's electron cloud. This whitepaper provides an in-depth technical guide to the bonding nature of this compound, summarizing key theoretical principles, structural data, and physicochemical properties. It includes detailed experimental methodologies for the characterization techniques discussed and presents quantitative data in structured tables for clarity and comparative analysis.

Theoretical Framework for Covalent Character

The tendency of this compound to form covalent bonds can be explained by two primary theoretical concepts: electronegativity and Fajan's rules.

Electronegativity Difference

Electronegativity is a measure of an atom's ability to attract shared electrons in a chemical bond. The difference in electronegativity (ΔEN) between two atoms can predict the general character of the bond.

-

Beryllium (Be): Electronegativity ≈ 1.57

-

Chlorine (Cl): Electronegativity ≈ 3.16

The difference is ΔEN = 3.16 - 1.57 = 1.59.[1][2][3] While a ΔEN of ~1.6 is on the borderline between polar covalent and ionic, it is not large enough to facilitate the complete transfer of electrons necessary for a purely ionic bond. This value suggests a polar covalent bond, where electrons are shared unequally, leading to partial positive (δ+) and partial negative (δ-) charges on the beryllium and chlorine atoms, respectively.[4]

Fajan's Rules

Fajan's rules provide a framework for predicting the degree of covalent character in an ionic bond.[5][6] The rules state that covalent character is favored by:

-

Small cation: The smaller the cation, the higher its charge density and the greater its polarizing power.

-

Large anion: The larger the anion, the more easily its electron cloud can be distorted or polarized.

-

High charges: Greater charges on either the cation or anion increase the attraction and the degree of polarization.

Applying these rules to BeCl₂, the beryllium ion (Be²⁺) is extremely small (ionic radius ~31 pm) and has a +2 charge. This results in a very high charge density, giving it a powerful ability to polarize the much larger chloride anion (Cl⁻).[7][8][9] This strong polarization pulls the chloride ion's electron density towards the beryllium ion, resulting in a significant degree of electron sharing, which is the hallmark of a covalent bond.[6][9]

Structural Evidence

The physical structure of this compound in different phases provides compelling evidence for its covalent nature.

Gas Phase: Monomeric and Dimeric Structures

In the gas phase at high temperatures (above 1200 K), BeCl₂ exists as a linear monomer (Cl-Be-Cl).[10][11] This linear geometry is consistent with VSEPR theory for a central atom with two bonding pairs and no lone pairs, indicating sp hybridization of the beryllium atom.[12][13][14] The molecule is nonpolar overall because the two polar Be-Cl bond dipoles cancel each other out due to the symmetrical arrangement.[2][4]

At lower temperatures (below 1200 K) in the vapor phase, BeCl₂ can form a bridged dimer (Be₂Cl₄), where each beryllium atom is coordinated to three chlorine atoms.[10][15] This dimerization occurs because the beryllium atom in the monomer is electron-deficient and acts as a Lewis acid, accepting a lone pair from a chlorine atom of a neighboring BeCl₂ molecule.[16]

Solid State: Polymeric Structure

In the solid state, this compound does not form a simple ionic lattice as seen in other alkaline earth chlorides like MgCl₂. Instead, it adopts a polymeric chain structure.[17][18][19] Each beryllium atom is tetrahedrally coordinated to four chlorine atoms.[15][20] These tetrahedra share edges, with chlorine atoms acting as bridges between two beryllium atoms through coordinate bonds.[16][20] This polymeric structure is a direct consequence of beryllium's attempt to overcome its electron deficiency, a behavior characteristic of covalent, not ionic, compounds.[20][21]

Physicochemical Properties as Evidence

The macroscopic properties of BeCl₂ further underscore its covalent character.

Melting and Boiling Points

Compared to other Group 2 chlorides, BeCl₂ has significantly lower melting and boiling points.[16] Strong electrostatic forces in ionic lattices require a large amount of thermal energy to overcome, resulting in high melting and boiling points. The lower values for BeCl₂ suggest that the intermolecular forces are weaker than the lattice energy of a true ionic solid, which is consistent with a covalent molecular structure.[16]

Electrical Conductivity

Purely ionic compounds are strong electrolytes when molten, as the free-moving ions can conduct electricity. Molten this compound, however, is a very poor electrical conductor.[22] This low conductivity indicates a scarcity of free ions, providing strong evidence that BeCl₂ exists as discrete, neutral covalent molecules even in the liquid state.[22]

Solubility and Reactivity

This compound is soluble in many polar organic solvents like ethanol (B145695) and ether.[15][23] This "like dissolves like" behavior is characteristic of covalent compounds. Furthermore, its reaction with water is highly vigorous and exothermic, producing acidic hydrogen chloride gas.[16] This hydrolysis reaction is typical of covalent chlorides, whereas ionic chlorides typically dissolve in water to form hydrated ions.[16][17]

Data Summary

The following tables summarize the key quantitative data that differentiate this compound from a typical ionic compound.

Table 1: Electronegativity and Physical Properties

| Property | Beryllium (Be) | Chlorine (Cl) | This compound (BeCl₂) | Magnesium Chloride (MgCl₂) |

|---|---|---|---|---|

| Electronegativity (Pauling) | 1.57[2][3] | 3.16[2][3] | ΔEN = 1.59[2][3] | ΔEN = 1.85 |

| Melting Point (°C) | 1287 | -101.5 | 399 - 415[17][23][24] | 714[16] |

| Boiling Point (°C) | 2469 | -34.04 | 482 - 520[16][17][23][24] | 1412[16] |

| Molten State Conductivity | N/A | N/A | Very Poor[22] | Good |

Table 2: Structural Parameters

| Phase | Structure | Be Hybridization | Bond Angle(s) | Be-Cl Bond Length (pm) |

|---|---|---|---|---|

| Gas (High Temp) | Monomer | sp[12][14] | 180°[4][13] | ~177-181[4] |

| Gas (Low Temp) | Dimer | sp² | ~98° (Cl-Be-Cl), ~82° (Be-Cl-Be) | Terminal: Shorter, Bridging: Longer |

| Solid | Polymer | sp³[2] | ~109.5° (Tetrahedral) | ~203[9] |

Experimental Protocols

The characterization of this compound's bonding and structure relies on several key experimental techniques.

Gas-Phase Electron Diffraction (GED)

Objective: To determine the molecular structure (bond lengths and angles) of BeCl₂ in the gas phase.

Methodology:

-